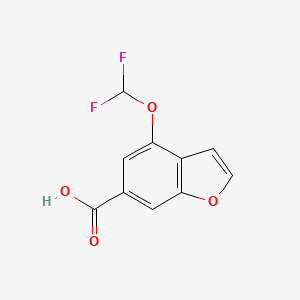

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid

Description

Propriétés

IUPAC Name |

4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O4/c11-10(12)16-8-4-5(9(13)14)3-7-6(8)1-2-15-7/h1-4,10H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKZNGDFNMSTNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)C(=O)O)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid CAS number

Technical Whitepaper: 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic Acid in Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid (CAS: 1365962-35-1) represents a highly specialized, privileged scaffold. By merging the well-validated benzofuran-6-carboxylic acid core—famously utilized in the LFA-1/ICAM-1 antagonist Lifitegrast—with a strategically positioned difluoromethoxy (-OCF₂H) group, this compound offers medicinal chemists a powerful tool to overcome metabolic liabilities while enhancing target binding affinity[1].

This technical guide dissects the structural rationale, physicochemical properties, and practical laboratory workflows for integrating this building block into hit-to-lead pipelines.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid lies in its dual-functional nature:

-

The Benzofuran-6-Carboxylic Acid Core: Fused bicyclic heteroaromatics like benzofuran provide rigid, planar vectors that are ideal for intercalating into narrow hydrophobic pockets of kinases and G-protein-coupled receptors (GPCRs). The 6-position carboxylic acid serves as a versatile synthetic handle for amide library generation[2].

-

The Difluoromethoxy (-OCF₂H) Bioisostere: Traditionally, methoxy (-OCH₃) groups are used to fill hydrophobic space; however, their C-H bonds are highly susceptible to cytochrome P450-mediated oxidative demethylation. The incorporation of two highly electronegative fluorine atoms in the -OCF₂H group exerts a strong inductive effect, significantly strengthening the remaining C-H bond and blocking this metabolic liability[1]. Furthermore, the polarized C-H bond acts as a lipophilic hydrogen bond donor, enabling novel interactions within the target protein's binding site that a standard methoxy group cannot achieve[1].

Quantitative Physicochemical Profile

To facilitate compound tracking and property prediction, the quantitative data for this building block is summarized below,,[2]:

| Property | Value | Implication for Drug Design |

| CAS Number | 1365962-35-1 | Unique registry identifier for sourcing. |

| Molecular Formula | C₁₀H₆F₂O₄ | Defines exact atomic composition. |

| Molecular Weight | 228.15 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Physical Appearance | Solid (Off-white to yellow) | Easy to handle and weigh in ambient laboratory conditions. |

| SMILES String | O=C(O)c1cc(OC(F)F)c2c(c1)occ2 | Essential for in silico docking and cheminformatics. |

Synthetic Methodology & Workflow

The synthesis of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid requires precise control over the difluoromethylation event to prevent unwanted side reactions at the carboxylic acid locus. The standard approach involves starting from an ester-protected 4-hydroxybenzofuran derivative.

Synthetic workflow for 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid preparation.

Causality in Synthetic Design:

-

Difluorocarbene Generation: Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as the difluoromethylating agent. Upon gentle heating in the presence of a mild base (K₂CO₃), it undergoes thermal decarboxylation to generate the highly reactive difluorocarbene (:CF₂). K₂CO₃ is chosen specifically because it is strong enough to deprotonate the phenolic hydroxyl (pKa ~9) to form the nucleophilic phenoxide, but mild enough to avoid premature hydrolysis of the ester protecting group.

-

Saponification: Lithium hydroxide (LiOH) in a THF/Water co-solvent system is used for the final deprotection. The THF ensures the organic ester remains fully solubilized, while the hydroxide ion cleanly cleaves the ester to yield the target free acid (CAS 1365962-35-1).

Application in Hit-to-Lead Drug Discovery

Once synthesized or procured, this building block is typically subjected to parallel medicinal chemistry (PMC) to generate libraries of amides. The electron-withdrawing nature of the benzofuran ring makes the carboxylic acid an excellent candidate for standard peptide coupling reagents.

Integration of CAS 1365962-35-1 into a hit-to-lead drug discovery pipeline.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the amide coupling of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid with a generic primary amine. This protocol is designed as a self-validating system, meaning the reaction incorporates built-in analytical checkpoints to confirm success at each stage.

Protocol: HATU-Mediated Amide Library Generation

Rationale for Reagent Selection:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Chosen over classical EDC/HOBt because the conjugated benzofuran system slightly deactivates the carboxylic acid. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered amines.

-

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base that deprotonates the acid and the amine salt without competing for the active ester intermediate.

-

DMF (N,N-Dimethylformamide): A polar aprotic solvent that fully solubilizes both the highly polar carboxylic acid and the organic amine, while stabilizing the polar transition state of the coupling reaction.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid (1.0 equivalent, 0.5 mmol, ~114 mg).

-

Activation: Dissolve the acid in anhydrous DMF (5.0 mL, 0.1 M concentration). Add DIPEA (3.0 equivalents, 1.5 mmol, 260 µL) followed by HATU (1.2 equivalents, 0.6 mmol, 228 mg).

-

Intermediate Validation: Stir the mixture at room temperature for 15 minutes. Validation Check: A color change (typically to pale yellow/orange) indicates the successful formation of the active 7-azabenzotriazole ester.

-

Coupling: Add the desired primary amine (1.1 equivalents, 0.55 mmol) dropwise to the activated mixture. Stir at room temperature for 2 to 4 hours.

-

Reaction Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into an LC-MS. Validation Check: The cycle is validated when the starting material mass (m/z 227 [M-H]⁻) disappears and the corresponding product mass (MW of amine + 228.15 - 18.02 for water loss) appears as the dominant peak.

-

Workup: Quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure amide derivative.

References

-

ResearchGate. "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints". ACS Sustainable Chemistry & Engineering (2024). Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid

This guide provides a comprehensive, technically-focused framework for the structural elucidation of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid. The methodologies and analytical logic detailed herein are designed for researchers, scientists, and professionals in drug development who require a robust and validated approach to characterizing novel chemical entities.

The benzofuran scaffold is a crucial structural unit in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2][3][4] The introduction of a difluoromethoxy group offers a unique modulation of physicochemical properties, making a thorough structural confirmation paramount for any further development.[5]

This document eschews a rigid template, instead presenting a logical workflow that mirrors the process of discovery and confirmation in a modern analytical laboratory. The core principle is one of self-validation, where data from orthogonal techniques are integrated to build an unassailable structural assignment.[6][7]

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into detailed spectroscopic analysis, the elemental composition and degree of unsaturation must be established. This foundational data provides the fundamental constraints for any proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is the first critical piece of the structural puzzle.[6]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an ESI-TOF instrument, is used.[8]

-

Acquisition (Negative Ion Mode):

-

The instrument is calibrated using a standard of known mass.

-

The sample is introduced into the ESI source. The negative ion mode is typically chosen for carboxylic acids due to the facile deprotonation of the acidic proton.

-

Data is acquired over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: The exact mass of the deprotonated molecule [M-H]⁻ is determined. This value is then used to calculate the molecular formula using software that compares the measured mass with theoretical masses of possible elemental compositions.

Expected Data for C₁₀H₆F₂O₄:

-

Expected [M-H]⁻: 227.0161

-

Observed [M-H]⁻: Should be within a narrow tolerance (e.g., ± 5 ppm).

Degree of Unsaturation (Hydrogen Deficiency Index - HDI)

Rationale: The HDI, calculated from the molecular formula, indicates the total number of rings and/or pi bonds in the molecule. This provides a crucial check for the proposed benzofuran ring system and other unsaturation.[9]

Calculation: For a molecular formula of C₁₀H₆F₂O₄: HDI = C - (H/2) - (X/2) + (N/2) + 1 HDI = 10 - (6/2) - (2/2) + 0 + 1 HDI = 10 - 3 - 1 + 1 = 7

An HDI of 7 is consistent with the proposed structure: 4 for the benzene ring, 1 for the furan ring, 1 for the carboxylic acid carbonyl, and 1 for the double bond within the furan ring.

Spectroscopic Fingerprinting: Identifying Functional Groups

Infrared spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule.[7][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is highly sensitive to the vibrational frequencies of specific bonds, offering direct evidence for the presence of the carboxylic acid and the aromatic system.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[12]

Data Interpretation:

| Functional Group | Expected Absorption Range (cm⁻¹) | Key Characteristics |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, often overlapping with C-H stretches.[13][14] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium intensity peaks.[15] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[13][14] |

| C=C Stretch (Aromatic) | 1625 - 1500 | Multiple sharp bands of varying intensity. |

| C-O-C Stretch (Ether) & C-F Stretch (Difluoromethoxy) | 1300 - 1000 | Strong, complex absorptions. The C-F stretches are typically very intense. |

| O-H Bend (Carboxylic Acid) | 950 - 900 | Broad, medium intensity peak. |

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and chemical environment of a molecule.[16][17] A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous structure determination.[6]

Sample Preparation and Instrumentation

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.[3]

¹H NMR Spectroscopy

Rationale: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | ~13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically downfield and broad due to hydrogen bonding.[14] |

| H-7 | ~8.1 | Singlet | 1H | Aromatic proton ortho to the electron-withdrawing carboxylic acid group. |

| H-5 | ~7.9 | Singlet | 1H | Aromatic proton para to the carboxylic acid group. |

| OCHF₂ | ~7.7 | Triplet (t) | 1H | The proton of the difluoromethoxy group is split by the two adjacent fluorine atoms. |

| H-2 | ~7.0 | Doublet (d) | 1H | Furan ring proton, coupled to H-3. |

| H-3 | ~6.8 | Doublet (d) | 1H | Furan ring proton, coupled to H-2. |

¹³C NMR and DEPT Spectroscopy

Rationale: ¹³C NMR identifies the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 | Rationale |

| C=O | ~167 | Absent | Carboxylic acid carbonyl carbon.[14] |

| C-7a | ~155 | Absent | Quaternary carbon of the fused ring system. |

| C-4 | ~148 (t) | Absent | Aromatic carbon bonded to the OCHF₂ group, shows coupling to fluorine. |

| C-2 | ~145 | Positive | Furan ring CH carbon. |

| C-6 | ~130 | Absent | Quaternary carbon bearing the carboxylic acid. |

| C-5 | ~125 | Positive | Aromatic CH carbon. |

| C-7 | ~122 | Positive | Aromatic CH carbon. |

| C-3a | ~120 | Absent | Quaternary carbon of the fused ring system. |

| OCHF₂ | ~115 (t) | Positive | Difluoromethoxy carbon, appears as a triplet due to coupling with the two fluorine atoms. |

| C-3 | ~107 | Positive | Furan ring CH carbon. |

¹⁹F NMR Spectroscopy

Rationale: Provides direct observation of the fluorine nucleus, confirming the presence and chemical environment of the difluoromethoxy group.

Expected ¹⁹F NMR Data:

-

A single resonance for the two equivalent fluorine atoms of the -OCHF₂ group. The chemical shift will be characteristic of this functional group.[5][18] The signal will appear as a doublet due to coupling with the single proton.

2D NMR Correlation Spectroscopy

Rationale: 2D NMR experiments are crucial for definitively establishing the connectivity between protons and carbons, confirming the overall structure.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A key expected correlation would be between H-2 and H-3 of the furan ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment will link each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule. For example, correlations from H-5 and H-7 to the carboxylic carbonyl carbon (C=O) would confirm the position of the acid group.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the structure elucidation of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid.

Final Structure Validation and Confirmation

The definitive structure is established by ensuring that all collected data are in complete agreement.[19] The molecular formula from HRMS must match the atoms identified in NMR. The functional groups seen in FTIR must be consistent with the chemical shifts and connectivity observed in the full suite of NMR experiments. The HDI must align with the ring and double bond count of the final proposed structure. This cross-validation from multiple, independent analytical techniques provides a high degree of confidence in the final structural assignment.[7]

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene.

- Carbone, A., et al. (2023). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. PMC.

- Netravati, B. S., et al. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- JEOL USA. (n.d.). Structure Elucidation Challenges: How Can Advance.

- Netravati, B. S., et al. (2022).

- ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES | Download Table.

- Fiveable. (2025, August 15). Structure Elucidation Definition.

- PapersFlow. (2026, February 15). Crystal Structure Validation: Research Guide & Papers.

- Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.

- TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals.

- Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews (RSC Publishing).

- NIST. (1998). Benzofuran-2-carboxylic acid.

- Zawisza, A., et al. (2010).

- Buevich, A. V. (2016). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. PMC.

- Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. JNAS.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups.

- Unknown. (n.d.).

- Jouffroy, M., et al. (2016).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0246196).

- SpectraBase. (n.d.). 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid.

- NIST. (n.d.). Benzofuran-2-carboxylic acid.

- Reddit. (2021, May 4). How do organic chemists know, during preparing their compound, that they achieved the same compound of the configuration they expected?

- YouTube. (2023, June 9). Structure Elucidation of Organic Compounds.

- ChemicalBook. (n.d.). benzofuran-6-carboxylic acid(77095-51-3) 1H NMR spectrum.

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- Unknown. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Unknown. (n.d.).

- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.

- Unknown. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- ChemicalBook. (2023, December 8). Benzofuran-6-carboxylic acid: properties, applications and safety.

- Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.

- Beilstein J. Org. Chem. (2024, August 27). Search Results.

- SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino.

Sources

- 1. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 17. tsijournals.com [tsijournals.com]

- 18. researchgate.net [researchgate.net]

- 19. papersflow.ai [papersflow.ai]

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. We delve into the underlying mechanisms of action, present quantitative data from pertinent assays, and provide detailed experimental protocols to facilitate further research and development in this dynamic field.

Introduction: The Benzofuran Core - A Gateway to Diverse Bioactivity

Benzofuran and its derivatives are integral components of numerous natural products and pharmacologically active synthetic compounds.[1] The versatility of the benzofuran ring system allows for a wide range of structural modifications, leading to a diverse array of biological activities.[2] This has spurred extensive research into their potential as therapeutic agents for a multitude of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.[3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the biological potential of benzofuran derivatives, supported by experimental evidence and practical methodologies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuran derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide spectrum of human cancer cell lines.[4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, arrest of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression.[2]

Mechanisms of Anticancer Action

The anticancer effects of benzofuran derivatives are exerted through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Several benzofuran derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division.[5][6] This interference with microtubule dynamics leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[5][7]

-

Kinase Inhibition: Many benzofuran-based compounds act as inhibitors of protein kinases that are aberrantly activated in cancer cells and are crucial for their proliferation, survival, and angiogenesis.[8]

-

Induction of Apoptosis: Benzofuran derivatives can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[9][10]

-

Cell Cycle Arrest: By interfering with the function of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), these compounds can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[11][12]

Signaling Pathway: Benzofuran Derivatives in Cancer

Caption: Anticancer mechanisms of benzofuran derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative benzofuran derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 |

| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 |

| 3-Amidobenzofuran derivative 6g | MDA-MB-231 (Breast) | 3.01 |

| Bromo derivative 14c | HCT116 (Colon) | 3.27 |

| 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide (17g) | A549 (Lung) | 0.57 |

Data compiled from multiple sources.[9][5][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.[17][18]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzofuran derivatives are believed to stem from their ability to:

-

Disrupt Cell Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.[19]

-

Inhibit Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for microbial survival and replication.[20]

-

Interfere with DNA and Protein Synthesis: Certain benzofuran derivatives may inhibit the synthesis of DNA and proteins, thereby halting microbial growth.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The following table presents the MIC values of selected benzofuran derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) |

| Benzofuran amide 6a | Staphylococcus aureus | 6.25 |

| Benzofuran amide 6b | Escherichia coli | 6.25 |

| Benzofuran amide 6f | Candida albicans | 6.25 |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 |

| Benzofuran derivative 5 | Penicillium italicum | 12.5 |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 |

| Benzofuran-pyrazole 9 | Bacillus subtilis | 2.50 |

| Benzofuran-pyrazole 10 | Fusarium solani | 16 |

Data compiled from multiple sources.[1][2][21]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the benzofuran derivative in the broth medium.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have shown potent anti-inflammatory properties, primarily through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[22][23]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are often attributed to:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[4][23]

-

Suppression of Pro-inflammatory Cytokines: Benzofuran derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8]

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain benzofuran derivatives can inhibit iNOS activity or expression.[11][24]

-

Modulation of NF-κB and MAPK Signaling Pathways: These signaling pathways play a central role in regulating the expression of inflammatory genes. Benzofuran derivatives can interfere with these pathways to exert their anti-inflammatory effects.[5][8]

Signaling Pathway: Benzofuran Derivatives in Inflammation

Caption: Anti-inflammatory mechanisms of benzofuran derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the IC₅₀ values for the inhibition of key inflammatory mediators by selected benzofuran derivatives.

| Compound/Derivative | Target | IC₅₀ (µM) |

| Fluorinated benzofuran 2 | PGE₂ production | 1.92 |

| Fluorinated benzofuran 3 | PGE₂ production | 1.48 |

| Fluorinated benzofuran 3 | COX-1 activity | 7.9 |

| Fluorinated benzofuran 6 | COX-1 activity | 5 |

| Fluorinated benzofuran 5 | COX-2 activity | 28.1 |

| Fluorinated benzofuran 6 | COX-2 activity | 13 |

| Benzofuran derivative 1 | NO production | 17.3 |

| Benzofuran derivative 4 | NO production | 16.5 |

| Benzofuran-piperazine 5d | NO production | 52.23 |

Data compiled from multiple sources.[4][8][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of compounds.[14][25][26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling).[27] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.[28]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize male Wistar or Sprague-Dawley rats for at least one week. Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the benzofuran derivative.[25]

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally one hour before carrageenan injection.[25]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[26]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[25]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[14]

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties.[13][29]

Mechanisms of Antioxidant Action

The antioxidant activity of benzofuran derivatives is primarily due to their ability to:

-

Scavenge Free Radicals: These compounds can directly react with and neutralize free radicals, such as the superoxide radical and the hydroxyl radical.[30]

-

Donate Hydrogen Atoms: The phenolic hydroxyl groups often present in benzofuran derivatives can donate a hydrogen atom to free radicals, thereby stabilizing them.

-

Chelate Metal Ions: Some derivatives can chelate transition metal ions, such as iron and copper, which can catalyze the formation of ROS.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following table presents the IC₅₀ values for selected benzofuran derivatives in these assays.

| Compound/Derivative | Assay | IC₅₀ (µM) |

| Benzofuran-2-yl(phenyl)methanone derivative | DPPH | 16.04 - 32.33 |

| Benzofuran-2-yl(phenyl)methanone derivative | ABTS | 16.99 - 33.01 |

| Benzofuran-2-one derivative 9 | DPPH | Comparable to Trolox |

Data compiled from multiple sources.[13][20][29][31]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for assessing the antioxidant activity of compounds.[6][32][33][34]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[34] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[32]

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the benzofuran derivative and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[32]

-

Reaction Mixture: To 1 mL of the DPPH solution, add 1 mL of the sample or standard solution. For the control, add 1 mL of methanol to 1 mL of the DPPH solution.[32]

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[33]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[33]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[32]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents through various mechanisms.[3][15][27]

Mechanisms of Neuroprotective Action

The neuroprotective effects of benzofuran derivatives include:

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several benzofuran derivatives have been identified as potent AChE inhibitors.[25][35][36]

-

Reduction of Oxidative Stress: As mentioned earlier, the antioxidant properties of benzofuran derivatives can protect neurons from oxidative damage, a major contributor to neurodegeneration.[16][30]

-

Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The anti-inflammatory properties of benzofuran derivatives can help to mitigate this damaging process.[7]

-

Collaboration with Growth Factors: Some benzofuran derivatives have been shown to work in conjunction with neurotrophic factors like Insulin-Like Growth Factor 1 (IGF-1) to promote neuronal survival.[3]

Signaling Pathway: Benzofuran Derivatives in Neuroprotection

Caption: Neuroprotective mechanisms of benzofuran derivatives.

Quantitative Data: In Vitro Neuroprotective Activity

The following table presents the IC₅₀ values for the inhibition of acetylcholinesterase by selected benzofuran derivatives.

| Compound/Derivative | Target | IC₅₀ (µM) |

| Cathafuran C (14) | Butyrylcholinesterase (BChE) | 2.5 |

| 3-aminobenzofuran derivative 5f | Acetylcholinesterase (AChE) | 0.64 |

| 3-aminobenzofuran derivative 5f | Butyrylcholinesterase (BChE) | 0.55 |

Data compiled from multiple sources.[25][35]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity and its inhibition.[9][35][36]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of DTNB, ATCh, and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare various concentrations of the benzofuran derivative.[9]

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound or vehicle. Then add the AChE solution and pre-incubate.[37]

-

Initiation of Reaction: Start the reaction by adding the ATCh substrate.[37]

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[38]

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.[9]

Conclusion and Future Perspectives

The diverse and potent biological activities of benzofuran derivatives underscore their immense potential as a foundational scaffold for the design and development of new therapeutic agents. Their ability to modulate multiple biological targets and pathways offers exciting opportunities for addressing complex diseases such as cancer, infections, and neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic applications of this versatile class of compounds. Future research should focus on optimizing the structure-activity relationships of benzofuran derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their successful translation into clinical practice.

References

-

Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Retrieved from [Link]

-

MDPI. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]

-

Medium. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

-

PMC. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (2021, May 18). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Retrieved from [Link]

-

PubMed. (2014, October 15). The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. Retrieved from [Link]

-

MDPI. (2017, February 8). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Retrieved from [Link]

-

MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

PubMed. (2023, February 10). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.4.2. ABTS Radical Scavenging Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). 3.6. ABTS Radical Scavenging Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

PubMed. (2020, November 15). Potent α-amylase inhibitors and radical (DPPH and ABTS) scavengers based on benzofuran-2-yl(phenyl)methanone derivatives: Syntheses, in vitro, kinetics, and in silico studies. Retrieved from [Link]

-

PubMed. (2011, August 15). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

-

MDPI. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]

-

PMC. (n.d.). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). 3. DPPH Radical Scavenging Activity Assay: Materials: o 0.06mM DPPH working stock Stock 1. Retrieved from [Link]

-

ResearchGate. (2017, February 8). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

PMC. (n.d.). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Retrieved from [Link]

-

PubMed. (2016, May 26). Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Retrieved from [Link]

-

PMC. (n.d.). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Retrieved from [Link]

-

PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activities: (a) IC50 of the DPPH test; (b) IC50 of the ABTS test. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

-

MDPI. (2024, March 22). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1.... Retrieved from [Link]

-

MDPI. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values (µg/mL) of antioxidant activity by the DPPH and ABTS methods and the inhibition of β-carotene bleaching. Retrieved from [Link]

-

ResearchGate. (n.d.). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. Retrieved from [Link]

-

PubMed. (2014, April 9). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

PMC. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

-

MDPI. (2023, September 27). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, May 5). Nitric oxide production inhibitors from Polygonum multiflorum. Retrieved from [Link]

Sources

- 1. jopcr.com [jopcr.com]

- 2. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent α-amylase inhibitors and radical (DPPH and ABTS) scavengers based on benzofuran-2-yl(phenyl)methanone derivatives: Syntheses, in vitro, kinetics, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. mdpi.com [mdpi.com]

- 22. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]

- 23. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. inotiv.com [inotiv.com]

- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. researchgate.net [researchgate.net]

- 32. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]

- 33. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. scribd.com [scribd.com]

- 36. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 37. bio-protocol.org [bio-protocol.org]

- 38. mdpi.com [mdpi.com]

Physicochemical Profiling and Solubility Dynamics of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic Acid: A Technical Guide for Drug Design

Executive Summary

The rational design of pharmaceutical candidates relies heavily on optimizing physicochemical properties to achieve a balance between target affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid (CAS: 1365962-35-1) is a highly specialized, versatile building block utilized in modern medicinal chemistry. By integrating a rigid benzofuran core, an ionizable carboxylic acid, and a metabolically stable difluoromethoxy group, this intermediate offers unique solubility and lipophilicity dynamics.

This whitepaper provides an in-depth analysis of the solubility profile of 4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid, the thermodynamic principles governing its behavior, and validated experimental protocols for its physicochemical characterization.

Structural and Electronic Determinants of Solubility

To understand the solubility profile of this compound, one must deconstruct its structural moieties and their respective contributions to molecular hydration and lipophilicity.

The Benzofuran Scaffold

The 1-benzofuran core is a rigid, planar, and highly lipophilic aromatic system. It drives hydrophobic interactions with target proteins but inherently limits aqueous solubility due to a high crystal lattice energy and a lack of hydrogen bond acceptors within the carbon framework[1].

The C6-Carboxylic Acid (pH-Dependent Solubility)

The carboxylic acid at the C6 position is the primary driver of aqueous solubility. Based on structural analogs, the predicted pKa of the benzofuran-6-carboxylic acid moiety is approximately 4.02[2][3].

-

At pH < 4.02 (e.g., gastric fluid, pH 1.2): The molecule exists predominantly in its un-ionized (protonated) state. Aqueous solubility is severely restricted, driven only by the intrinsic solubility ( S0 ) of the neutral species.

-

At pH > 4.02 (e.g., intestinal fluid, pH 6.8 - 7.4): The carboxylic acid deprotonates to form a carboxylate anion. This ionization exponentially increases aqueous solubility according to the Henderson-Hasselbalch equation, facilitating dissolution in the lower gastrointestinal tract.

The C4-Difluoromethoxy Group (-OCF₂H)

The strategic incorporation of the difluoromethoxy group is a hallmark of modern drug design[4]. Unlike the highly lipophilic and electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor [5]. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to participate in hydrogen bonding with water molecules or target receptors. Furthermore, the -OCF₂H group can easily interconvert between highly lipophilic and polar conformations, enabling the molecule to adjust to the polarity changes of its microenvironment, thereby mitigating the severe solubility penalties usually associated with perfluoroalkyl groups[6].

Caption: Structural determinants modulating the solubility and permeability of the compound.

Quantitative Physicochemical and Solubility Data

The following tables synthesize the fundamental properties and the thermodynamic solubility profile of 4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid. Because the compound is sparingly soluble in water but readily soluble in organic solvents[1], formulation strategies often require pH adjustment or co-solvents.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Causality / Significance |

| CAS Number | 1365962-35-1 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₀H₆F₂O₄ | Defines the exact atomic composition. |

| Molecular Weight | 228.15 g/mol | Highly favorable for oral bioavailability (Rule of 5 compliant). |

| Predicted pKa | ~4.02 ± 0.30[3] | Dictates the ionization state across physiological pH environments. |

| LogP (Predicted) | 2.8 - 3.2 | Indicates moderate lipophilicity, ideal for membrane permeation[7]. |

Table 2: Representative Solubility Profile

Note: Aqueous values represent thermodynamic solubility at 25°C. Organic values represent kinetic solubility.

| Solvent / Media | pH | State of Molecule | Estimated Solubility (mg/mL) |

| SGF (Simulated Gastric Fluid) | 1.2 | >99% Un-ionized | < 0.05 (Poorly Soluble) |

| Acetate Buffer | 4.5 | ~75% Ionized | 0.5 - 1.0 (Moderately Soluble) |

| FaSSIF / PBS | 7.4 | >99% Ionized | > 5.0 (Highly Soluble) |

| Ethanol | N/A | Solvated | > 20.0 |

| DMSO | N/A | Solvated | > 50.0 |

Experimental Protocols: Thermodynamic Solubility Validation

To ensure scientific integrity, solubility must be measured thermodynamically rather than kinetically. Kinetic solubility (often done via DMSO stock dilution) can lead to supersaturation and false-positive solubility readings. The Shake-Flask Method is the gold standard for determining true thermodynamic solubility.

Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

Rationale: This protocol is a self-validating system. By measuring the final pH of the buffer after equilibration, we account for the fact that dissolving a carboxylic acid can consume buffer capacity and lower the pH, which would otherwise invalidate the measurement.

Materials:

-

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid powder.

-

Aqueous buffers: 0.1 N HCl (pH 1.2), 50 mM Acetate (pH 4.5), 50 mM Phosphate (pH 7.4).

-

Thermomixer or orbital shaker.

-

0.22 µm PTFE syringe filters or ultracentrifuge.

-

LC-MS/MS or HPLC-UV system.

Step-by-Step Methodology:

-

Solid Dispensing: Weigh approximately 5 mg of the API into a 2 mL glass HPLC vial.

-

Buffer Addition: Add 1.0 mL of the respective buffer (pH 1.2, 4.5, or 7.4) to the vial. Ensure the amount of solid is sufficient to maintain a visible suspension (saturation).

-

Equilibration: Cap the vial and place it in a thermomixer set to 37°C (physiological temperature) or 25°C (standard room temperature). Shake at 800 RPM for 24 to 48 hours . Causality: 24-48 hours is required to overcome the energy barrier of the crystal lattice and ensure true thermodynamic equilibrium is reached.

-

Phase Separation: Remove the vials. To separate the undissolved solid from the saturated solution, either centrifuge at 15,000 x g for 15 minutes or filter through a 0.22 µm PTFE membrane. Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

-

Final pH Verification (Critical Step): Measure the pH of the filtrate. If the pH has shifted by >0.1 units from the target buffer pH, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer or less API.

-

Quantification: Dilute the filtrate appropriately in the mobile phase and inject it into the LC-MS/MS or HPLC-UV. Calculate the concentration against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water).

Caption: Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.

Strategic Implications in Drug Development

The specific combination of the benzofuran core, the C6-carboxylic acid, and the C4-difluoromethoxy group makes this compound highly valuable for developing therapeutics targeting complex biological pathways (e.g., LFA-1/ICAM antagonists or PDE4 inhibitors)[4][8].

-

Metabolic Stability: The strong carbon-fluorine bonds of the -OCF₂H group are highly resistant to enzymatic cleavage by Cytochrome P450 (CYP450) enzymes, preventing rapid O-demethylation that typically plagues standard methoxy (-OCH₃) groups[4].

-

Permeability vs. Solubility Trade-off: While the benzofuran core drives LogP up, the carboxylic acid ensures that at physiological pH (7.4), the molecule is ionized, preventing it from becoming trapped in lipophilic tissue compartments (reducing volume of distribution, Vd) and ensuring adequate free-drug concentrations in the plasma[6][7].

By utilizing 4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid as an intermediate, medicinal chemists can lock in favorable physicochemical properties early in the synthesis pipeline, significantly reducing attrition rates during late-stage lead optimization.

References

-

ACS Publications. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry. Available at:[Link]

-

ACS Publications. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry. Available at:[Link]

-

Pharmaffiliates. "CAS No : 77095-51-3 | Product Name : Benzofuran-6-carboxylic Acid." Pharmaffiliates. Available at: [Link]

Sources

- 1. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. benzofuran-6-carboxylic acid | 77095-51-3 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Potential Therapeutic Targets of Difluoromethoxy Benzofurans: A Mechanistic and Structural Guide

Executive Summary

The difluoromethoxy group (–OCF₂H) has emerged as a privileged bioisostere in modern medicinal chemistry. By replacing a traditional methoxy (–OCH₃) or hydroxyl (–OH) group with a difluoromethoxy moiety, drug developers can fine-tune lipophilicity, enhance metabolic stability against cytochrome P450-mediated O-demethylation, and introduce a unique polarized C–H bond that acts as a lipophilic hydrogen bond donor.

When conjugated to a benzofuran core, the resulting difluoromethoxy benzofuran scaffold exhibits remarkable polypharmacology. Depending on the specific substitution patterns and spatial orientation, this scaffold selectively engages distinct therapeutic targets across oncology, pulmonology, and ophthalmology. This whitepaper provides an in-depth mechanistic analysis of three primary therapeutic targets for difluoromethoxy benzofurans: Histone Acetyltransferases (KAT6A/B), Phosphodiesterase 4 (PDE4), and the Prostaglandin E2 (EP2) Receptor.

Epigenetic Modulation: Histone Acetyltransferases (KAT6A/KAT6B)

Mechanistic Rationale

The lysine acetyltransferases KAT6A and KAT6B are epigenetic enzymes responsible for transferring acetyl groups from acetyl-coenzyme A (AcCoA) to the lysine residues of histone substrates, thereby promoting active chromatin states and oncogene transcription[1]. KAT6A is frequently amplified in various malignancies, most notably in breast cancer (the 8p11-p12 amplicon), making it a high-value oncology target[1].

Recent structural optimization of acylsulfonamide-benzofuran derivatives led to the discovery of highly potent KAT6A/B inhibitors, such as BAY-184[2]. In these molecules, the difluoromethoxy group at the 4-position of the benzofuran ring plays a critical role in modulating the steric bulk and electron density of the molecule, allowing it to perfectly occupy the AcCoA binding pocket of the KAT6A catalytic domain[3].

KAT6A Epigenetic Acetylation Pathway and Inhibition by Difluoromethoxy Benzofurans

Self-Validating Protocol: KAT6A Biochemical Acetyltransferase Assay

To validate the inhibitory potency of difluoromethoxy benzofurans against KAT6A, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

-

Step 1: Substrate Incubation. Incubate recombinant KAT6A enzyme with a biotinylated Histone H3 peptide and Acetyl-CoA in a HEPES-buffered solution (pH 7.5) for 60 minutes.

-

Causality: This step replicates the endogenous epigenetic transfer of the acetyl group to the lysine residue.

-

-

Step 2: Inhibitor Titration. Introduce the difluoromethoxy benzofuran compound in a 10-point dose-response titration.

-

Step 3: TR-FRET Detection. Add a europium-labeled anti-acetyl-lysine antibody and a streptavidin-allophycocyanin (APC) conjugate.

-

Causality: The antibody binds specifically to the newly acetylated peptide. The proximity of the europium donor to the APC acceptor generates a FRET signal directly proportional to enzyme activity.

-

-

Step 4: Self-Validation (Orthogonal Counter-Screen). Run a parallel assay omitting the KAT6A enzyme but spiking in a pre-acetylated peptide.

-

Rationale: This ensures the difluoromethoxy benzofuran is not acting as a false positive by quenching the europium fluorescence or interfering with the antibody-peptide interaction.

-

Anti-Inflammatory Action: Phosphodiesterase 4 (PDE4)

Mechanistic Rationale

Phosphodiesterase 4 (PDE4) selectively hydrolyzes cyclic adenosine monophosphate (cAMP) into inactive AMP. Elevated cAMP suppresses the release of inflammatory cytokines (e.g., TNF-α, IL-17) and promotes bronchodilation, making PDE4 a critical target for Chronic Obstructive Pulmonary Disease (COPD), asthma, and Idiopathic Pulmonary Fibrosis (IPF)[4].

Derivatives of the natural product Moracin M have been heavily optimized into potent PDE4B/PDE4D inhibitors[5]. X-ray crystallography reveals that the PDE4 catalytic site contains distinct sub-pockets (M, Q1, Q2, and S). The difluoromethoxy group on the benzofuran scaffold specifically anchors into the hydrophobic Q1 pocket , while adjacent substituents (like cyclopropylmethoxy) occupy the Q2 pocket[5]. The polarized nature of the difluoromethoxy group allows it to form critical multipolar interactions with conserved glutamine residues in the Q1 pocket, driving isoform selectivity.

Self-Validating Protocol: PDE4 Enzymatic Hydrolysis TR-FRET Assay

-

Step 1: Enzymatic Reaction. Mix recombinant PDE4B/D with 10 nM cAMP and the difluoromethoxy benzofuran inhibitor in an assay buffer containing Mg²⁺. Incubate for 30 minutes.

-

Causality: Mg²⁺ is a mandatory cofactor for the M-pocket of PDE4 to catalyze the hydrolysis of the phosphodiester bond.

-

-

Step 2: Tracer Competition. Add a fixed concentration of a fluorescently labeled cAMP tracer and a specific anti-cAMP antibody.

-

Causality: If the inhibitor is effective, endogenous cAMP remains high and outcompetes the tracer for antibody binding, resulting in a decrease in the FRET signal.

-

-

Step 3: Self-Validation (Control Anchoring). Include IBMX (a pan-PDE inhibitor) as a positive control for total inhibition, and a non-hydrolyzable cAMP analog (e.g., Sp-cAMPS) as a negative control.

-

Rationale: The non-hydrolyzable analog validates that the signal change is exclusively due to enzymatic hydrolysis rather than chemical degradation or assay artifact.

-

Ocular & Respiratory Smooth Muscle Relaxation: EP2 Receptor Agonism

Mechanistic Rationale

The Prostaglandin E2 Receptor subtype 2 (EP2) is a Gs-protein coupled receptor. Activation of EP2 stimulates adenylate cyclase, leading to an accumulation of intracellular cAMP. In the eye, EP2 agonism relaxes the ciliary muscle and alters the extracellular matrix, promoting aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways[6].

Pyridylaminoacetic acid compounds bearing a 6-difluoromethoxybenzofuran-2-yl moiety have been engineered as highly selective EP2 agonists[6]. Unlike FP receptor agonists (e.g., latanoprost), EP2 agonists do not act on melanocytes, thereby avoiding the adverse side effect of irreversible iris pigmentation[6]. Furthermore, because EP2 receptors are highly expressed in airway smooth muscle, these difluoromethoxy benzofurans also exhibit potent bronchodilatory action, making them viable candidates for asthma and COPD[7].

Modulation of the cAMP Pathway via EP2 Agonism and PDE4 Inhibition

Self-Validating Protocol: EP2 Radioligand Binding & Functional cAMP Assay

To prove that a difluoromethoxy benzofuran is a functional EP2 agonist, a two-tiered assay system is required.

-

Step 1: Radioligand Displacement (Binding). Prepare membrane fractions from CHO cells overexpressing the human EP2 receptor. Incubate with [³H]-PGE₂ and varying concentrations of the test compound.

-

Causality: Displacement of the radioactive tracer confirms that the compound physically occupies the orthosteric binding site of the EP2 receptor.

-

-

Step 2: Functional cAMP Accumulation (Agonism). Incubate live EP2-expressing cells with the test compound in the presence of a broad-spectrum PDE inhibitor (to prevent cAMP breakdown). Lyse the cells and measure cAMP levels via an ELISA or HTRF assay.

-

Causality: Binding alone does not equal agonism (the compound could be an antagonist). Measuring a dose-dependent spike in intracellular cAMP confirms the compound successfully induces the active receptor conformation required for Gs-protein coupling.

-

-

Step 3: Self-Validation (Receptor Specificity). Perform the exact same functional assay on wild-type CHO cells lacking the EP2 receptor.

-

Rationale: If cAMP still rises in the wild-type cells, the compound is nonspecifically activating adenylate cyclase or inhibiting endogenous PDEs, invalidating its status as a selective EP2 agonist.

-

Quantitative Data Summary

The following table summarizes the distinct pharmacological profiles of difluoromethoxy benzofuran derivatives across their validated targets:

| Target Protein | Compound Class / Scaffold | Role of Difluoromethoxy Group | Primary Therapeutic Indication | Mechanism of Action |

| KAT6A / KAT6B | Acylsulfonamide-benzofurans (e.g., BAY-184 analogs) | Occupies the AcCoA binding pocket; modulates acidity and steric bulk. | Oncology (Breast Cancer) | Epigenetic inhibition of histone acetylation. |

| PDE4 (B/D) | Moracin M derivatives | Anchors into the hydrophobic Q1 pocket via multipolar interactions. | IPF, COPD, Asthma | Prevents cAMP hydrolysis, reducing inflammatory cytokines. |

| EP2 Receptor | Pyridylaminoacetic acid derivatives | Enhances lipophilicity for receptor binding; prevents rapid metabolic clearance. | Glaucoma, Ocular Hypertension, Asthma | Gs-coupled receptor agonism; increases cAMP to relax smooth muscle. |

References

- Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor | Journal of Medicinal Chemistry - ACS Public

- (PDF) Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - ResearchGate.

- WO2022081842A1 - Substituted acyl sulfonamides for treating cancer - Google P

- PDE4D: A Multipurpose Pharmacological Target - PMC. nih.gov.

- Advances in The Development of Phosphodiesterase-4 Inhibitors - Scribd. scribd.com.

- WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma - Google P

- US8648097B2 - Pyridylaminoacetic acid compound - Google P

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2022081842A1 - Substituted acyl sulfonamides for treating cancer - Google Patents [patents.google.com]

- 4. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma - Google Patents [patents.google.com]

- 7. US8648097B2 - Pyridylaminoacetic acid compound - Google Patents [patents.google.com]

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic Acid: A Strategic Building Block in Modern Drug Discovery

Executive Summary

In the highly optimized landscape of modern medicinal chemistry, the fine-tuning of a drug candidate's physicochemical properties is often the difference between clinical success and failure. 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid (CAS No. 1365962-35-1) has emerged as a highly specialized, advanced intermediate utilized in the synthesis of novel therapeutics.

Rather than acting as an active pharmaceutical ingredient (API) itself, this molecule is a sophisticated building block that provides medicinal chemists with three critical structural assets: a privileged benzofuran scaffold, a synthetically versatile carboxylic acid handle, and the highly prized difluoromethoxy (-OCF₂H) group. This technical whitepaper explores the chemical architecture, synthetic methodologies, and analytical validation protocols required to leverage this compound in drug discovery workflows.

Chemical Architecture & The "Dynamic Bioisostere" Concept

The utility of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid stems from the synergistic combination of its structural motifs.

The Benzofuran Core

The benzofuran ring is a "privileged scaffold" in pharmacology, meaning it is capable of providing high-affinity ligands for a diverse array of biological receptors. Its rigid, planar geometry allows for predictable vectorization of substituents into target protein binding pockets.

The Difluoromethoxy (-OCF₂H) Group: Causality in Design

Historically, medicinal chemists relied heavily on the trifluoromethoxy (-OCF₃) group to increase lipophilicity and metabolic stability. However, the -OCF₃ group is highly rigid and purely lipophilic. The transition to the difluoromethoxy (-OCF₂H) group represents a paradigm shift based on the concept of the lipophilic hydrogen bond donor [1].

The highly polarized C–H bond within the -OCF₂H moiety possesses a hydrogen bond acidity parameter ( A ) ranging from 0.085 to 0.126, allowing it to act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups without the associated metabolic liabilities [2]. Furthermore, the -OCF₂H group exhibits "dynamic lipophilicity"—the ability to undergo simple bond rotations to adjust its conformation, and thus its polarity, depending on whether it is in a lipophilic membrane or a polar aqueous environment [2].

The C6-Carboxylic Acid

The carboxylic acid at the 6-position serves as the primary synthetic handle. It allows for rapid diversification via amide coupling (e.g., with HATU or EDC/HOBt) to various amines, or esterification, seamlessly integrating the difluoromethoxy-benzofuran pharmacophore into larger, complex API architectures.

Metabolic Stability & Pharmacological Integration

A primary driver for incorporating the 4-(difluoromethoxy)benzofuran motif into a drug candidate is the circumvention of Cytochrome P450 (CYP450) mediated degradation [1].

When a standard methoxy (-OCH₃) group is exposed to hepatic CYP450 enzymes, it undergoes rapid oxidative O-dealkylation, leading to the formation of a phenol and formaldehyde, resulting in rapid drug clearance. The substitution of hydrogen atoms with fluorine in the -OCF₂H group introduces profound steric and electronic shielding. The strong electron-withdrawing nature of the fluorine atoms strengthens the C-O bond and lowers the electron density of the oxygen lone pairs, effectively blocking the initial radical abstraction step required for CYP450 oxidation.

Caption: CYP450 metabolic shielding mechanism of the difluoromethoxy group vs. methoxy group.

Synthetic Methodology & Manufacturing Protocols